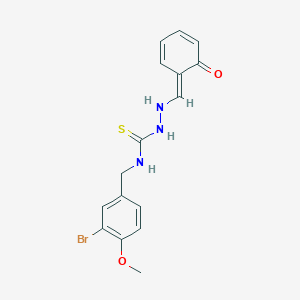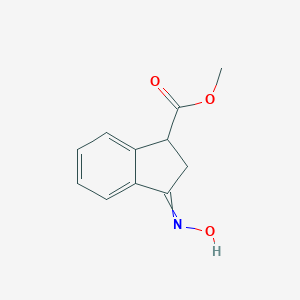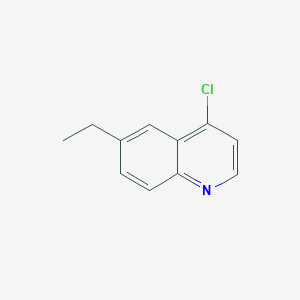![molecular formula C8H6N2O B068885 2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile CAS No. 193605-62-8](/img/structure/B68885.png)
2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the broader class of furo[2,3-c]pyridine derivatives, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through a reduction process involving sodium borohydride.
Cyclization: The formation of the furo[2,3-c]pyridine ring system involves cyclization reactions.
Common Reagents and Conditions
Sodium Borohydride: Used as a reducing agent in the synthesis of the compound.
Malononitrile Derivatives: Serve as starting materials for the synthesis.
Major Products Formed
The primary product formed from these reactions is this compound itself, along with various substituted derivatives depending on the specific starting materials and reaction conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand for nicotinic receptors, which are involved in neurotransmission . The compound’s structural features allow it to bind to these receptors, potentially modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Another furo[2,3-c]pyridine derivative with similar structural features.
Furo[2,3-b]pyridine: A related compound with a different ring fusion pattern.
Pyrrolopyridines: Compounds with a fused pyrrole and pyridine ring system.
Uniqueness
2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile is unique due to its specific ring fusion pattern and the presence of a cyano group at the 5-position. This structural feature contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-4-7-3-6-1-2-11-8(6)5-10-7/h3,5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQHLMDHVKWUKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CN=C(C=C21)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238891 |
Source


|
| Record name | Furo[2,3-c]pyridine-5-carbonitrile, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193605-62-8 |
Source


|
| Record name | Furo[2,3-c]pyridine-5-carbonitrile, 2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193605-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridine-5-carbonitrile, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)







